molecular formula C9H7BrN4O B2560304 4-Amino-6-bromocinnoline-3-carboxamide CAS No. 161373-36-0

4-Amino-6-bromocinnoline-3-carboxamide

Cat. No.: B2560304
CAS No.: 161373-36-0
M. Wt: 267.086
InChI Key: JMIWVFJTQUWLAF-UHFFFAOYSA-N
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Description

4-Amino-6-bromocinnoline-3-carboxamide is a chemical compound with the CAS Number: 161373-36-0 . It is used in the field of pharmaceutical testing and is also used in the manufacture of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular weight of this compound is 267.08 . The InChI code for the compound is 1S/C9H7BrN4O/c10-4-1-2-6-5 (3-4)7 (11)8 (9 (12)15)14-13-6/h1-3H, (H2,11,13) (H2,12,15) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 267.08 . The compound has a storage temperature of 28 C . Other physical and chemical properties like boiling point and density are predicted to be 504.9±60.0 °C and 1.814±0.06 g/cm3 respectively .

Scientific Research Applications

  • Synthesis and Biological Activity of Nucleoside Analogs :

    • A study focused on the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which involved high-temperature glycosylation and subsequent transformations. These compounds showed significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
  • Antiviral and Antitumor Properties of Pyrrolopyrimidine Derivatives :

    • Another study synthesized 7-substituted 4-aminopyrrolo[2,3-d]pyrimidine derivatives and tested them for activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). These derivatives, particularly the thioamide ones, showed good inhibitory effects on HCMV and HSV-1 (Renau et al., 1996).
  • Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives :

    • A 2015 study synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, demonstrating significant antimicrobial activity against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Kolisnyk et al., 2015).
  • Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase :

    • Research in 2016 identified a novel series of 3-quinoline carboxamides as potent and selective inhibitors of ATM kinase. These inhibitors demonstrated efficacy in combination with DNA-strand-break-inducing agents in disease-relevant models (Degorce et al., 2016).
  • Synthesis and Anticancer Evaluation of Pyrazolopyrimidines :

    • A study conducted in 2016 synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. These compounds showed potential as anticancer agents (Rahmouni et al., 2016).
  • Synthesis of Novel DNA Ligase Inhibitors with Anti-Staphylococcal Activity :

    • Research in 2012 focused on synthesizing 2-amino-[1,8]-naphthyridine-3-carboxamides, potent inhibitors of bacterial DNA ligases, displaying promising in vitro and in vivo anti-staphylococcal activity (Surivet et al., 2012).
  • Synthesis of Quinazoline Derivatives as Potential Inhibitors of EGFR and HER-2 Tyrosine Kinases :

    • A 2001 study synthesized new 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as potential inhibitors of EGFR and HER-2 tyrosine kinases. These compounds showed enhanced antitumor activity in various models (Tsou et al., 2001).

Safety and Hazards

The safety data sheet (MSDS) for 4-Amino-6-bromocinnoline-3-carboxamide can be found online . It’s important to refer to this document for detailed safety and handling information.

Properties

IUPAC Name

4-amino-6-bromocinnoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWVFJTQUWLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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